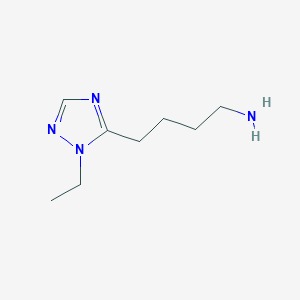
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is a chemical compound with the molecular formula C7H14N4. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a suitable butan-1-amine derivative. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the butan-1-amine backbone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Applications De Recherche Scientifique
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: It is explored for its use in the development of advanced materials such as polymers and nanomaterials.
Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone
- 3-(1H-1,2,3-Triazol-1-yl)-1-propanamine dihydrochloride
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-amine is unique due to its specific structural features, such as the butan-1-amine backbone and the 1-ethyl substitution on the triazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H16N4 |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
4-(2-ethyl-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-2-12-8(10-7-11-12)5-3-4-6-9/h7H,2-6,9H2,1H3 |
Clé InChI |
ROLRILKFFLETLA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


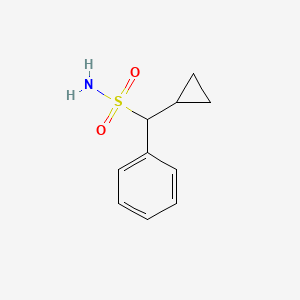

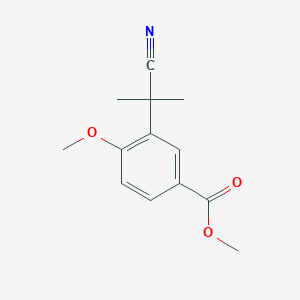
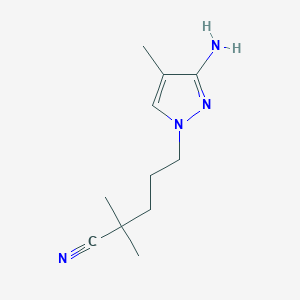

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
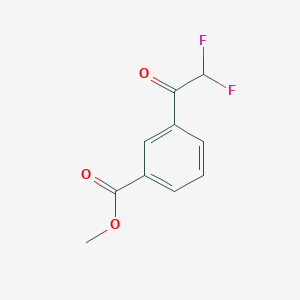
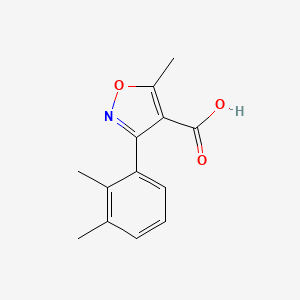
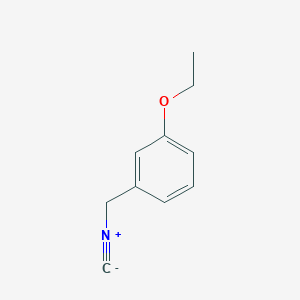
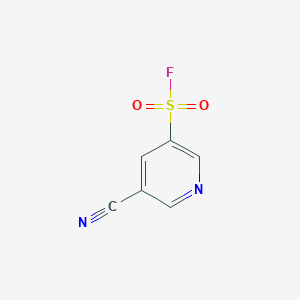

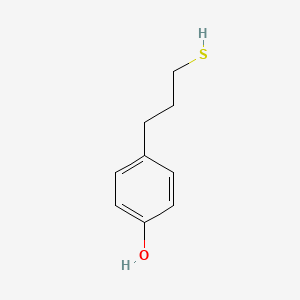
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B15311300.png)
![3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B15311312.png)
